![molecular formula C25H22ClN3O2 B2844077 1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 883632-15-3](/img/structure/B2844077.png)
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Polyimide Synthesis and Properties
Research demonstrates the synthesis of soluble and thermally stable polyimides utilizing unsymmetrical diamine monomers containing pendant groups like triaryl imidazole, indicating potential for creating materials with high thermal stability and solubility in polar solvents. Such polyimides exhibit excellent solubility, high glass transition temperatures, and stability up to temperatures above 300°C, depending on the monomer used (Ghaemy & Alizadeh, 2009).
Novel Disinfection By-products Identification
In the context of environmental chemistry, studies have identified novel disinfection by-products including chlorinated benzoquinone and phenyl benzoquinones during the chlorination treatment of certain UV filters in swimming pool water. This research underscores the transformation characteristics and potential ecological and health risks of such compounds in water treatment processes (Sun et al., 2019).
Catalytic Activity and Synthesis of Complex Molecules
Investigations into the synthesis of complex molecules like pyrido[1,2-a]benzimidazole derivatives reveal the efficiency of novel multicomponent reactions. These studies demonstrate the potential for synthesizing polysubstituted benzimidazoles, which have implications in medicinal chemistry for developing new therapeutic agents (Yan et al., 2009).
Anticancer and Antimicrobial Agent Development
Research into the synthesis of novel compounds with potential anticancer and antimicrobial activities highlights the quest for new biologically potent molecules. Studies on compounds incorporating oxazole, pyrazoline, and pyridine demonstrate significant potential against cancer cell lines and pathogenic strains, underscoring the importance of chemical synthesis in drug discovery (Katariya et al., 2021).
Immunostimulatory Activity
Explorations into the immunostimulatory activity of specific compounds, such as those containing benzimidazole-acetic acid structures, reveal their potential to enhance anti-tumor immune responses. This area of research may offer insights into the development of compounds that can improve the effectiveness of cancer immunotherapy by stimulating the body's immune response to tumor cells (Tagliabue et al., 1978).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c26-19-7-6-8-20(16-19)29-17-18(15-24(29)30)25-27-22-11-4-5-12-23(22)28(25)13-14-31-21-9-2-1-3-10-21/h1-12,16,18H,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCKJOWCNOUQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2843994.png)

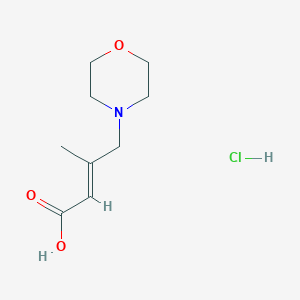
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2843998.png)
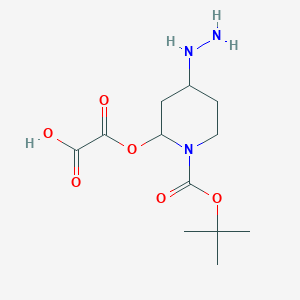
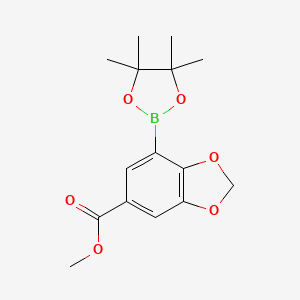
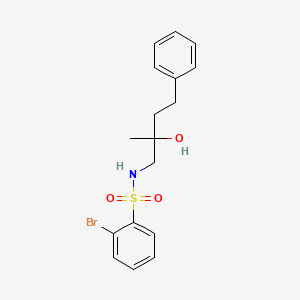

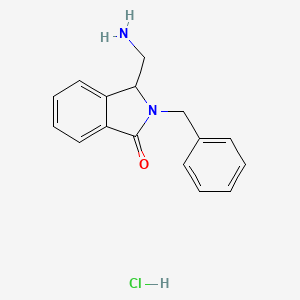
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)
![1-(Chloromethyl)-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2844008.png)
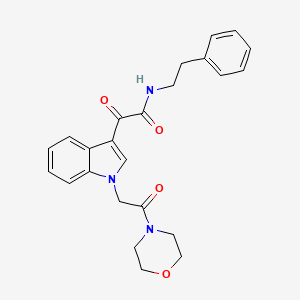
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2844017.png)